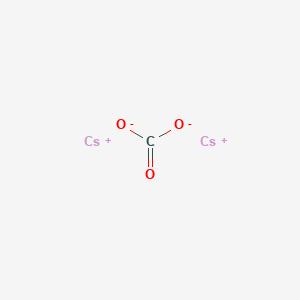

Cesium carbonate

Overview

Description

Cesium carbonate (Cs2CO3) is an inorganic compound with a molecular weight of 310.00 g/mol. It is a white, odorless and crystalline solid that is soluble in water, ethanol, and methanol. This compound is used in a variety of applications, including synthesis, scientific research, and lab experiments. This article will explore the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and the future directions of this compound.

Scientific Research Applications

Catalyst in Organic Synthesis :

- It's an effective catalyst for reducing tertiary carboxamides, yielding amines in good to excellent yields (71-100%) (Xie, Zhao, & Cui, 2013).

- Facilitates the Wittig-Horner reaction more effectively than other catalysts (Sinisterra et al., 2010).

- Promotes successful carbonylations of alcohols and carbamations of amines (Rabie, Hammouda, & Elattar, 2017).

Applications in Battery Technology :

- Directs the formation of stable, ultrathin, and compact interphase on graphite anode in propylene carbonate-rich electrolytes, enhancing battery performance (Xiang et al., 2015).

Applications in Organic Electronics :

- Used in the production of pyranopyrazole derivatives, acting as a catalyst when supported on hydroxyapatite coated magnetic nanoparticles (Moeinpour & Khojastehnezhad, 2015).

- Incorporated in cathode structures for organic light-emitting devices, enhancing electron injection and increasing electron concentrations in the electron-transport layer (Wu et al., 2006).

Mass Spectrometry Applications :

- Cesium ions are utilized in Fourier transform mass spectrometry, assisting in the analysis of nonvolatile, thermally labile compounds like vitamin B-12 (Castro & Russell, 1984).

Solar Cell Technology :

- Improves the performance of perovskite solar cells by bending its energy level through interfacial dipoles (Liu et al., 2019).

Biological and Chemical Sensing :

- Enables high-resolution imaging of cesium-containing particles in plants (Akamatsu et al., 2014).

- Facilitates the development of chemically derived optical sensors for the rapid detection of cesium ions (Kumar, Leray, & Depauw, 2016).

Mechanism of Action

Target of Action

Cesium carbonate is a type of alkali carbonate salt that has a remarkable number of applications and has been demonstrated to be a mild inorganic base in organic synthesis . It primarily targets organic compounds that are used as bases in organic synthesis .

Mode of Action

This compound interacts with its targets by promoting successful carbonylation of alcohols and carbamination of amines . It also suppresses common side reactions traditionally encountered with other protocols . Its unique properties, such as its large cationic radius and the ease of its solvation in numerous organic solvents, make it highly reactive .

Biochemical Pathways

This compound affects several biochemical pathways. It is used in six-membered annulation, intramolecular and intermolecular cyclizations, Suzuki coupling, aza-Henry, nucleophilic substitution, cross coupling, and different cycloaddition reactions .

Pharmacokinetics

It is known that this compound has a high solubility in polar solvents such as water, ethanol, and dmf . This high solubility could potentially impact its bioavailability.

Result of Action

The result of this compound’s action is the formation of new compounds through various reactions. For example, it promotes the formation of pyridones in good to high yields when used in oxadiaza excision cross-coupling reactions of β-ketoesters with 1,2,3-triazine 1-oxides .

Action Environment

The action of this compound can be influenced by environmental factors such as the presence of other alkali metal carbonates or organic bases . For instance, when the same reaction is performed in the presence of other alkali metal carbonates or organic bases, pyridines are formed instead of pyridones .

Safety and Hazards

Future Directions

Cesium carbonate has a remarkable number of applications and has been demonstrated to be a mild inorganic base in organic synthesis . It has received much attention for its utility in C, N, O alkylation and arylation reactions . It is anticipated that this compound will continue to be a subject of research due to its unique properties and wide range of applications .

Biochemical Analysis

Biochemical Properties

Cesium carbonate has been demonstrated to be a mild inorganic base in organic synthesis . It has received much attention for its utility in C, N, O alkylation and arylation reactions . This compound not only promotes successful carbonylation of alcohols and carbamination of amines, but also suppresses common side reactions traditionally encountered with other protocols .

Cellular Effects

The cellular effects of this compound are primarily related to its role as a base in organic synthesis. It is used in various reactions that involve the formation or breaking of bonds in biomolecules

Molecular Mechanism

At the molecular level, this compound acts as a base, accepting protons and facilitating various chemical reactions . It is particularly effective in promoting carbonylation of alcohols and carbamination of amines . The large cationic radius and the ease of its solvation in numerous organic solvents make this compound a highly reactive compound .

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings are largely dependent on the specific reactions it is used in. As a base, it can promote various reactions and suppress common side reactions

Metabolic Pathways

This compound is involved in various metabolic pathways due to its role as a base in organic synthesis . It interacts with various enzymes and cofactors, facilitating reactions such as alkylation and arylation

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway of Cesium carbonate involves the reaction of cesium hydroxide with carbon dioxide gas.", "Starting Materials": [ "Cesium hydroxide", "Carbon dioxide gas" ], "Reaction": [ "A reaction vessel is charged with cesium hydroxide.", "Carbon dioxide gas is bubbled through the reaction vessel.", "The reaction mixture is heated to 200-300°C under a pressure of 1-10 atm.", "The reaction proceeds to form Cesium carbonate and water.", "The resulting mixture is cooled and filtered to obtain Cesium carbonate as a white powder." ] } | |

CAS RN |

534-17-8 |

Molecular Formula |

CH2CsO3 |

Molecular Weight |

194.930 g/mol |

IUPAC Name |

dicesium;carbonate |

InChI |

InChI=1S/CH2O3.Cs/c2-1(3)4;/h(H2,2,3,4); |

InChI Key |

UHKPOGGUWJGGID-UHFFFAOYSA-N |

SMILES |

C(=O)([O-])[O-].[Cs+].[Cs+] |

Canonical SMILES |

C(=O)(O)O.[Cs] |

Other CAS RN |

29703-01-3 534-17-8 |

physical_description |

DryPowder, WetSolid |

Pictograms |

Corrosive; Irritant; Health Hazard |

Related CAS |

29703-01-3 |

synonyms |

Carbonic Acid Dicesium Salt; Cesium Carbonate (Cs2CO3); Cesium Carbonate; Dicesium Carbonate; |

Origin of Product |

United States |

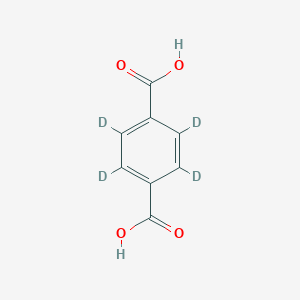

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

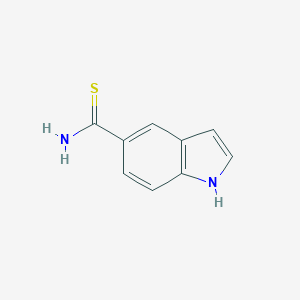

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2E,4E,6E)-7-[5-[(4E,6E)-8-[[2-[2,4-dihydroxy-5,5-dimethyl-6-[(1E,3E)-penta-1,3-dienyl]-3-(2-phenylacetyl)oxyoxan-2-yl]-3-(3-hydroxy-6-methoxy-2-methyloxan-4-yl)oxypropanoyl]amino]-3-methoxy-4-methylocta-4,6-dien-2-yl]-3-hydroxyoxolan-2-yl]hepta-2,4,6-trienoic acid](/img/structure/B44286.png)